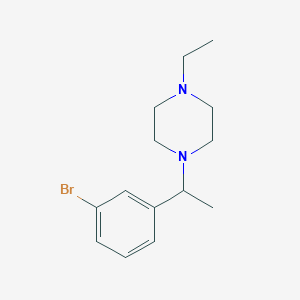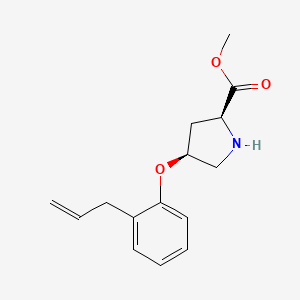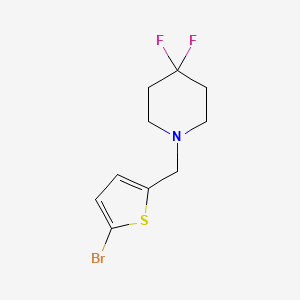
1-(5-Bromothiophen-2-ylmethyl)-4,4-difluoropiperidine
Overview
Description
The compound “1-(5-Bromothiophen-2-ylmethyl)-4,4-difluoropiperidine” is a derivative of the compound (5-bromothiophen-2-yl)methylamine . This compound has a molecular weight of 206.11 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (5-bromothiophen-2-yl)methylamine is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of organoboron compounds . This reaction could potentially be used in the synthesis of “1-(5-Bromothiophen-2-ylmethyl)-4,4-difluoropiperidine”.
Physical And Chemical Properties Analysis
(5-bromothiophen-2-yl)methylamine has a molecular weight of 206.11 and is a liquid at room temperature .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial and antifungal activities. For example, a study on thiourea derivatives, which include thiophene moieties, found them effective against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Another study focused on 5-bromothiophene-based dihydropyrimidinones, showing good antibacterial and antifungal activity, highlighting the role of bromothiophene structures in enhancing biological activity (Sharma et al., 2022).
Synthetic Applications
The synthesis of difluoropiperidine derivatives, including 4-substituted types, has been explored for their potential as building blocks in medicinal chemistry due to their structural diversity and potential biological activity. One study described the synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines, which could serve as precursors for various fluorinated gamma-amino acids and dihydroxypiperidines, valuable in medicinal chemistry (Surmont et al., 2010).
Potential as Biological Probes
Luminescent compounds with thiophene and difluoropiperidine moieties could serve as novel trifunctional biological probes. A study on luminescent rhenium(I) polypyridine fluorous complexes, which include thiophene derivatives, demonstrated their application in labeling proteins and peptides, indicating the utility of such structures in biological imaging and tracking (Louie, Fong, & Lo, 2011).
Safety and Hazards
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NS/c11-9-2-1-8(15-9)7-14-5-3-10(12,13)4-6-14/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLITALCICBSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





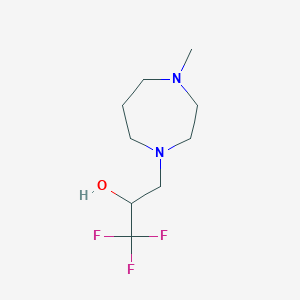

![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

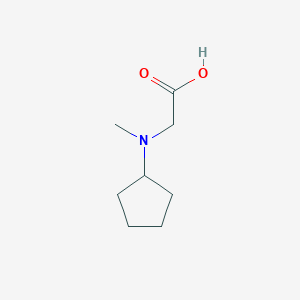
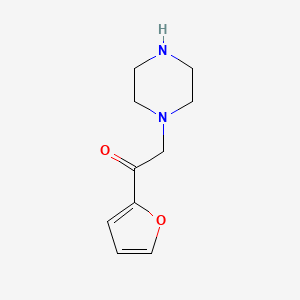
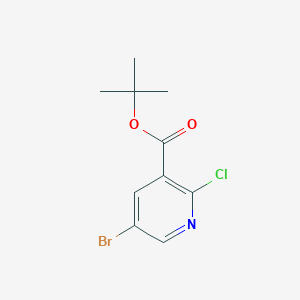
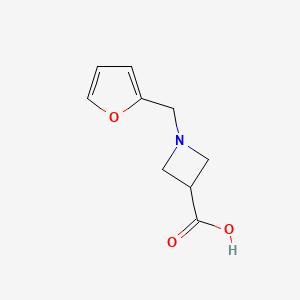
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
